2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane
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Overview
Description
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane typically involves the reaction of a suitable precursor with a chlorinating agent. One common method involves the use of 4-phenyl-1-azabicyclo[2.2.2]octane as the starting material, which is then treated with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom, forming the parent azabicyclo compound
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of N-oxides.
Scientific Research Applications
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceutical agents due to its unique structure and potential biological activity.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules, particularly in the development of tropane alkaloids.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the chlorine atom and the bicyclic structure contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1-azabicyclo[2.2.2]octane: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Cyano-4-phenyl-1-azabicyclo[2.2.2]octane: Contains a cyano group instead of chlorine, leading to different reactivity and applications
Uniqueness
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Properties
Molecular Formula |
C13H16ClN |
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Molecular Weight |
221.72 g/mol |
IUPAC Name |
2-chloro-4-phenyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H16ClN/c14-12-10-13(6-8-15(12)9-7-13)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
NLLKUNTTXKUARA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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